(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269478-85-4
VCID: VC0174975
InChI: InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1
SMILES: CCCC(C1=CC=C(C=C1)F)N.Cl
Molecular Formula: C10H15ClFN
Molecular Weight: 203.685

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride

CAS No.: 1269478-85-4

Cat. No.: VC0174975

Molecular Formula: C10H15ClFN

Molecular Weight: 203.685

* For research use only. Not for human or veterinary use.

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride - 1269478-85-4

Specification

CAS No. 1269478-85-4
Molecular Formula C10H15ClFN
Molecular Weight 203.685
IUPAC Name (1S)-1-(4-fluorophenyl)butan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1
Standard InChI Key OSTHHMQMMDZLCD-PPHPATTJSA-N
SMILES CCCC(C1=CC=C(C=C1)F)N.Cl

Introduction

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the CAS number 1269478-85-4. It is a hydrochloride salt of the amine (S)-1-(4-fluorophenyl)butan-1-amine, which is a chiral molecule due to the presence of a stereocenter. This compound has been studied for its potential applications in pharmaceutical research, particularly in the development of drugs that interact with neurotransmitter systems.

Synthesis of (S)-1-(4-Fluorophenyl)butan-1-amine Hydrochloride

The synthesis of this compound typically involves a reductive amination reaction. The starting materials are 4-fluorobenzaldehyde and butylamine. The reaction proceeds as follows:

  • Formation of Intermediate: 4-Fluorobenzaldehyde undergoes reductive amination with butylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form (S)-1-(4-fluorophenyl)butan-1-amine.

  • Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

StepReactionReagents
1Reductive Amination4-Fluorobenzaldehyde, Butylamine, Sodium Triacetoxyborohydride
2Hydrochloride Salt FormationHydrochloric Acid

Chemical Reactions and Applications

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions are significant for modifying the compound to produce derivatives with different properties.

Chemical Reactions

  • Oxidation: The amine group can be oxidized to form imines or nitriles.

  • Reduction: The compound can be reduced to form secondary or tertiary amines.

  • Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Applications

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: Studied for its effects on biological systems, particularly neurotransmitter pathways.

  • Medicine: Potential precursor for antidepressant drugs due to structural similarity to known antidepressants.

Biochemical Interactions

  • Enzyme Inhibition: Inhibits monoamine oxidase enzymes.

  • Neurotransmitter Modulation: Affects dopamine and serotonin pathways.

Cellular Effects

  • Cell Signaling: Modulates cell signaling pathways related to neurotransmitters.

  • Gene Expression: Influences gene expression and cellular metabolism.

Research Findings and Potential Therapeutic Uses

Research on (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride focuses on its potential therapeutic effects in treating depression due to its interaction with neurotransmitter systems. The compound's ability to modulate mood and behavior makes it a candidate for further investigation in psychiatric disorders.

Therapeutic Potential

  • Depression Treatment: Potential as a precursor for antidepressant drugs.

  • Neurotransmitter Regulation: May help regulate neurotransmitter levels in the brain.

Comparison with Similar Compounds

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride can be compared with other structurally related compounds, such as 1-(4-Fluorophenyl)butan-2-amine hydrochloride and 1-(4-Fluorophenyl)propan-2-amine hydrochloride. These compounds differ in the position of the amine group or the length of the carbon chain, which can affect their biological activity.

CompoundStructural DifferenceBiological Activity
1-(4-Fluorophenyl)butan-2-amine hydrochlorideAmine group positionDifferent biological activity due to structural variation
1-(4-Fluorophenyl)propan-2-amine hydrochlorideShorter carbon chainMay exhibit distinct pharmacokinetic properties

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